molecular formula C22H19N3O B8674995 [1-(Triphenylmethyl)-1H-1,2,3-triazol-4-yl]methanol CAS No. 88529-86-6

[1-(Triphenylmethyl)-1H-1,2,3-triazol-4-yl]methanol

Cat. No. B8674995
M. Wt: 341.4 g/mol
InChI Key: HTVHTRWLBOLTDS-UHFFFAOYSA-N
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Patent
US05214037

Procedure details

To a suspension of lithium aluminum hydride (6.17 g : 0.163 Mol.) in tetrahydrofuran ( 600 ml) under ice cooling is added 1-trityl-1,2,3- triazol-4-ylcarboxylic acid methyl ester (40.0 g : 0.108 Mol.), and the mixture is stirred at room temperature for 1 hour. To the reaction mixture is added dropwise aqueous tetrahydrofuran under ice cooling. The mixture is neutralized with 10% hydrochloric acid, filtered to remove insoluble material, diluted with ethyl acetate, washed with brine, dried over sodium sulfate, and concentrated. The resulting crystals are washed with ether to give 1-trityl-1,2,3-triazol-4-yl- methanol (33.4 g) as white crystals. Yield: 91%. mp. 200° to 201° C. NMR δ (CDCl3) ppm: 2.4-2.9(brs, 1H), 4.76(s, 2H), 7.05-7.15(m, 6H), 7.3-7.4(m, 9H), 7.43(s, 1H).
Quantity
6.17 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Name
1-trityl-1,2,3- triazol-4-ylcarboxylic acid methyl ester
Quantity
40 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].C[O:8][C:9]([C:11]1[N:12]=[N:13][N:14]([C:16]([C:29]2[CH:34]=[CH:33][CH:32]=[CH:31][CH:30]=2)([C:23]2[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=2)[C:17]2[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=2)[CH:15]=1)=O.Cl>O1CCCC1>[C:16]([N:14]1[CH:15]=[C:11]([CH2:9][OH:8])[N:12]=[N:13]1)([C:17]1[CH:18]=[CH:19][CH:20]=[CH:21][CH:22]=1)([C:23]1[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=1)[C:29]1[CH:34]=[CH:33][CH:32]=[CH:31][CH:30]=1 |f:0.1.2.3.4.5|

Inputs

Step One
Name
Quantity
6.17 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
600 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
1-trityl-1,2,3- triazol-4-ylcarboxylic acid methyl ester
Quantity
40 g
Type
reactant
Smiles
COC(=O)C=1N=NN(C1)C(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture is stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to remove insoluble material
ADDITION
Type
ADDITION
Details
diluted with ethyl acetate
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
WASH
Type
WASH
Details
The resulting crystals are washed with ether

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)(C1=CC=CC=C1)(C1=CC=CC=C1)N1N=NC(=C1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 33.4 g
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 90.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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